molecular formula C12H3Cl5O B3066144 1,2,4,8,9-Pentachlorodibenzofuran CAS No. 70648-23-6

1,2,4,8,9-Pentachlorodibenzofuran

Cat. No.: B3066144
CAS No.: 70648-23-6
M. Wt: 340.4 g/mol
InChI Key: ZSPAPWGNAGTCCA-UHFFFAOYSA-N
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Description

1,2,4,8,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its high degree of chlorination, which contributes to its stability and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,8,9-Pentachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the dibenzofuran molecule .

Industrial Production Methods

Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as a by-product of various industrial processes. These processes include the manufacture of chlorinated compounds, incineration of chlorine-containing materials, and the bleaching of paper pulp using chlorine-based chemicals . The production methods are typically not deliberate but result from the conditions present during these industrial activities.

Chemical Reactions Analysis

Types of Reactions

1,2,4,8,9-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce less chlorinated compounds .

Scientific Research Applications

1,2,4,8,9-Pentachlorodibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,8,9-Pentachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates. The binding of this compound to this receptor leads to the induction of various genes, including those involved in xenobiotic metabolism .

Comparison with Similar Compounds

1,2,4,8,9-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:

Compared to these compounds, this compound is unique due to its specific chlorination pattern, which influences its chemical behavior and toxicity.

Properties

IUPAC Name

1,2,4,8,9-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPAPWGNAGTCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220938
Record name 1,2,4,8,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-23-6
Record name 1,2,4,8,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,8,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,8,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T68ZS33M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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